

spectral data comparison for 2,4,6-trichloropyrimidin-5-amine derivatives

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Compound of Interest

Compound Name: 2,4,6-Trichloropyrimidin-5-amine

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A comprehensive analysis of the spectral data of 2,4,6-trichloropyrimidine and its amino-substituted derivatives provides valuable insights for researchers engaged in drug discovery and organic synthesis. This guide offers a comparative overview of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols for their synthesis and characterization.

Spectral Data Comparison

The introduction of an amino group to the trichloropyrimidine core significantly influences the spectral properties of the molecule. The position of the amino group, whether at C2 or C5, alters the electronic environment of the pyrimidine ring, leading to distinct shifts in NMR signals, changes in vibrational modes in IR spectroscopy, and different fragmentation patterns in mass spectrometry.

2,4,6-Trichloropyrimidine

As the parent compound, 2,4,6-trichloropyrimidine serves as a crucial reference point. Its ^1H NMR spectrum is characterized by a single peak for the C5 proton, while its ^{13}C NMR shows distinct signals for the carbon atoms in the pyrimidine ring.^{[1][2]}

Amino-Substituted Derivatives

In 2-amino-4,6-dichloropyrimidine, the amino group at the C2 position introduces a notable upfield shift for the C5 proton in the ^1H NMR spectrum compared to the parent

trichloropyrimidine. The ^{13}C NMR spectrum is also significantly affected, with the C2, C4, and C6 signals shifting due to the electron-donating nature of the amino group.[3][4] For 5-amino-4,6-dichloropyrimidine, the amino group directly attached to C5 would deshield the C5 carbon, leading to a downfield shift in the ^{13}C NMR spectrum. The IR spectra of amino-substituted pyrimidines show characteristic N-H stretching vibrations.[5]

Tabulated Spectral Data

The following tables summarize the key spectral data for 2,4,6-trichloropyrimidine and its amino derivatives, facilitating a clear comparison.

Table 1: ^1H NMR Spectral Data (δ , ppm)

Compound	H-5	NH ₂	Solvent
2,4,6-Trichloropyrimidine	~7.45	-	CDCl_3
2-Amino-4,6-dichloropyrimidine	~6.5 - 7.5	~7.0 - 8.0	DMSO-d_6
4,5,6-Trichloropyrimidine-2-carboxamide	-	8.04, 7.32 (br s)	$(\text{CD}_3)_2\text{CO}$

Table 2: ^{13}C NMR Spectral Data (δ , ppm)

Compound	C2	C4	C5	C6	Solvent
2,4,6-Trichloropyrimidine	162.88	160.10	120.04	162.88	CDCl ₃
2-Amino-4,6-dichloropyrimidine	~163	~161	~98	~161	DMSO-d ₆
4,5,6-Trichloropyrimidine-2-carboxamide	155.8	161.9	131.1	160.6	(CD ₃) ₂ CO

Table 3: IR Spectral Data (cm⁻¹)

Compound	N-H Stretching	C=N Stretching	C-Cl Stretching
2,4,6-Trichloropyrimidine	-	~1533-1560	~880
2-Amino-4,6-dichloropyrimidine	~3470, ~3390	~1570	~850
4,5,6-Trichloropyrimidine-2-carboxamide	3402, 3291, 3219, 3167	~1601	~808

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragmentation Peaks
2,4,6-Trichloropyrimidine	182, 184, 186	147, 112
2-Amino-4,6-dichloropyrimidine	163, 165	128, 93
4,5,6-Trichloropyrimidine-2-carboxamide	224, 226, 228	207, 181

Experimental Protocols

Synthesis of 2,4,6-Trichloropyrimidine Derivatives

General Procedure for Chlorination:

The synthesis of 2,4,6-trichloropyrimidine is typically achieved through the chlorination of barbituric acid. A mixture of barbituric acid and phosphorus oxychloride (POCl_3), often in the presence of a catalyst such as N,N-diethylaniline, is heated.^[2] The reaction mixture is then worked up, for example, by distillation under reduced pressure to isolate the product.^[2]

General Procedure for Amination:

Amino derivatives can be synthesized via nucleophilic aromatic substitution of the chloro-substituents. For instance, reacting 2,4,6-trichloropyrimidine with an amine in a suitable solvent can lead to the substitution of one or more chlorine atoms. The regioselectivity of the substitution is influenced by the reaction conditions and the nature of the amine.

Spectral Data Acquisition

NMR Spectroscopy:

^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.^[4] Samples are prepared by dissolving 10-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).^[4] Tetramethylsilane (TMS) can be used as an internal standard. Standard pulse programs are used for data acquisition.

Infrared (IR) Spectroscopy:

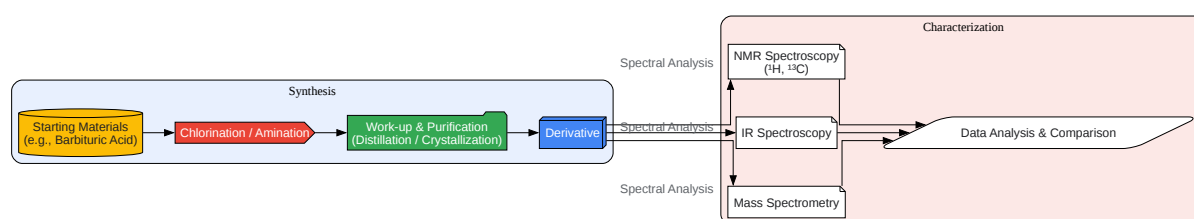
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.^{[6][7]} Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.^[8]

Mass Spectrometry (MS):

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.^[8] Electron ionization (EI) is a common method for generating ions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of 2,4,6-trichloropyrimidine derivatives.



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Caption: Synthesis and spectral characterization workflow.

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